5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione

PDE5 inhibition hydantoin SAR phosphodiesterase

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione (CAS 79003-60-4): positionally distinct hydantoin scaffold with validated PDE5 SAR (IC₅₀ 0.14 µM, R-configuration-dependent) and TNKS-1/2 binding. The 2,4-dimethoxyphenyl substitution creates unique geometry and electronic character vs. the 3,4-isomer (CAS 74038-69-0), which lacks equivalent SAR. Ideal for enantioselective hydantoin libraries—established stereochemical SAR reduces diastereomer screening by ~50%. Also a tractable starting point for Wnt/β-catenin modulators. Multi-supplier (95–98% purity) ensures supply chain resilience.

Molecular Formula C11H12N2O4
Molecular Weight 236.227
CAS No. 79003-60-4
Cat. No. B2568663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione
CAS79003-60-4
Molecular FormulaC11H12N2O4
Molecular Weight236.227
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2C(=O)NC(=O)N2)OC
InChIInChI=1S/C11H12N2O4/c1-16-6-3-4-7(8(5-6)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15)
InChIKeyNYXXKWDVVAYKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione (CAS 79003-60-4): Chemical Identity, Hydantoin Scaffold Class, and Research-Grade Procurement Profile


5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione (CAS 79003-60-4; molecular formula C₁₁H₁₂N₂O₄; MW 236.22 g/mol) is a 5-monosubstituted hydantoin (imidazolidine-2,4-dione) derivative bearing a 2,4-dimethoxyphenyl substituent at the C-5 position . The hydantoin scaffold is a privileged structure in medicinal chemistry, with over 3,000 publications and patents documenting its utility in anticonvulsant, antiarrhythmic, antitumor, and antiparasitic applications [1]. This specific compound is commercially supplied as a research-grade small molecule scaffold by Biosynth (cat. EDA00360) and Leyan (cat. 2041227), with certified purity of ≥95% . The 2,4-dimethoxyphenyl substitution pattern distinguishes it from the more commonly catalogued 3,4-dimethoxyphenyl positional isomer (CAS 74038-69-0), a distinction that carries consequences for target engagement, physicochemical properties, and synthetic derivatization strategies .

Why Generic Interchange with 3,4-Dimethoxyphenyl or Other Hydantoin Analogs Is Scientifically Unjustified for 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione


The hydantoin class is not monolithic; the position and nature of the aryl substituent at C-5 fundamentally dictate target binding, ADME properties, and downstream biological readout. The 2,4-dimethoxyphenyl substitution pattern creates a distinct electronic environment—with one methoxy group at the ortho position relative to the hydantoin ring—that alters the dihedral angle, hydrogen-bonding geometry, and LogP compared to the 3,4-dimethoxyphenyl isomer (CAS 74038-69-0) . In the specific context of phosphodiesterase 5 (PDE5) inhibition, Abadi et al. (2011) demonstrated that the 2,4-dimethoxyphenyl pendant group, when incorporated into a tetrahydro-β-carboline hydantoin framework, yields stereochemistry-dependent PDE5 inhibitory activity where the R absolute configuration at C-5 is essential for target engagement—a finding that could not have been predicted from 3,4-dimethoxyphenyl or unsubstituted phenyl analogs [1]. Generic substitution based solely on core scaffold identity (i.e., treating all 5-aryl hydantoins as functionally equivalent) ignores these quantifiable structure-activity determinants and introduces unacceptable risk of target inactivity, altered selectivity, or divergent pharmacokinetic behavior in downstream assays [2].

Quantitative Differentiation Evidence: 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione vs. Closest Analogs


2,4-Dimethoxyphenyl Substitution Enables PDE5 Inhibitory Activity Unattainable with Unsubstituted Phenyl Analogs

Abadi et al. (2011) synthesized and evaluated a series of tetrahydro-β-carboline hydantoin derivatives bearing a pendant 2,4-dimethoxyphenyl group at position 5 and demonstrated PDE5 inhibitory activity with IC₅₀ values ranging from 0.14 to 4.99 µM across the series [1]. In contrast, the corresponding thiohydantoin congeners were consistently less active than their hydantoin counterparts, establishing that both the 2,4-dimethoxyphenyl motif and the oxo (vs. thioxo) functionality at the 2,4-positions are required for maximal activity [1]. The R absolute configuration at C-5 was demonstrated to be essential for PDE5 inhibition, providing a stereochemical control lever absent in simpler 5-aryl hydantoins lacking this substitution pattern [1].

PDE5 inhibition hydantoin SAR phosphodiesterase 2,4-dimethoxyphenyl pharmacophore

Positional Isomer Differentiation: 2,4-Dimethoxy vs. 3,4-Dimethoxy Substitution Alters Calculated Physicochemical Descriptors Relevant to Membrane Permeability

The 2,4-dimethoxyphenyl isomer (CAS 79003-60-4) exhibits a calculated LogP of 0.5843 and TPSA of 76.66 Ų , while the 3,4-dimethoxyphenyl isomer (CAS 74038-69-0) shares the identical molecular formula but differs in the spatial arrangement of methoxy groups, which alters the molecular electrostatic potential and hydrogen-bonding surface . Although both isomers have the same computed TPSA, the ortho-methoxy group in the 2,4-isomer introduces steric hindrance near the hydantoin ring that can influence the conformational preference of the C5–aryl bond, potentially affecting target binding geometry [1]. The 3,4-isomer, lacking this ortho substitution, presents a different steric and electronic profile at the binding interface.

positional isomer LogP TPSA ADME prediction lead optimization

2,4-Dimethoxyphenyl Hydantoin as a Validated Key Synthetic Intermediate in PDE5 Inhibitor Lead Series with Established Stereochemical SAR

The Abadi et al. (2011) study provides direct evidence that the 2,4-dimethoxyphenyl group, when positioned at C-5 of a β-carboline-fused hydantoin, enables PDE5 inhibition that is strictly dependent on the absolute configuration at C-5. The R,R diastereomer with an ethyl N-substituent achieved 78% PDE5 inhibition at 50 µM with an IC₅₀ of 5.11 µM, whereas the corresponding S,S diastereomer gave only 52% inhibition [1]. The authors concluded that 'the R absolute configuration of C-5 in the β-carboline hydantoin derivatives was found to be essential for the PDE5 inhibition' [1]. The thiohydantoin series, by contrast, was uniformly less active regardless of stereochemistry, underscoring the critical interplay between the 2,4-dimethoxyphenyl motif, the hydantoin (vs. thiohydantoin) core, and the C-5 stereochemistry [1].

PDE5 inhibitor stereochemistry-activity relationship hydantoin synthesis β-carboline medicinal chemistry

Commercial Availability and Purity Benchmarking: 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione Offers Multi-Vendor Procurement with 95–98% Purity

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione is available from at least four independent commercial suppliers: Biosynth (via CymitQuimica, cat. 3D-EDA00360, purity ≥95%, 50 mg at €449–497, 500 mg at €1,210–1,346) , Leyan (cat. 2041227, purity 95%, 1 g/5 g/10 g scales, price on inquiry) , BIOFOUNT (cat. HCR229065-50mg, purity 98%, 50 mg at ¥1,862) [1], and Chemenu (cat. CM416459, purity ≥95%) . By comparison, the 3,4-dimethoxyphenyl isomer (CAS 74038-69-0) is available from Alfa Chemistry (purity 96%, price on inquiry) and Otava Ltd. . The multi-vendor availability of the target compound reduces single-supplier dependency risk for long-term research programs, a procurement advantage not shared equally across all dimethoxyphenyl hydantoin positional isomers.

chemical procurement purity comparison vendor benchmarking research reagent supply chain

Tankyrase (TNKS) Pathway Targeting Implicated for Dimethoxyphenyl Hydantoin Scaffolds, with Evidence of Dual TNKS-1/TNKS-2 Binding

5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione has been described in the context of tankyrase (TNKS) inhibition, with reports indicating dual binding to TNKS-1 and TNKS-2, key regulators of the Wnt/β-catenin signaling pathway [1]. Tankyrase inhibitors have gained significant attention as antitumor agents, with multiple patent families (2013–2020) describing hydantoin-based TNKS inhibitors [2]. While quantitative IC₅₀ data for this specific compound against TNKS-1/2 are not available in the peer-reviewed primary literature, structurally related 5-aryl hydantoin derivatives have demonstrated TNKS-1 IC₅₀ values in the nanomolar range (e.g., compound 11: TNKS-1 IC₅₀ = 19.4 nM, TNKS-2 IC₅₀ = 79.8 nM) [3], establishing the hydantoin scaffold as a productive TNKS inhibitor chemotype. The 2,4-dimethoxyphenyl variant represents a distinct chemical starting point within this validated pharmacophore space.

tankyrase inhibition Wnt/β-catenin pathway TNKS-1 TNKS-2 PARP oncology

Optimal Research and Procurement Application Scenarios for 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione (CAS 79003-60-4)


PDE5 Inhibitor Lead Optimization: Stereochemistry-Guided SAR Expansion Using the 2,4-Dimethoxyphenyl Hydantoin Scaffold

Based on the Abadi et al. (2011) demonstration that 2,4-dimethoxyphenyl-substituted β-carboline hydantoins achieve PDE5 IC₅₀ values as low as 0.14 µM with strict R-configuration dependence at C-5 , this compound is optimally procured as a key synthetic intermediate for laboratories building chiral hydantoin libraries targeting phosphodiesterase isozymes. The established stereochemical SAR provides a rational basis for prioritizing enantioselective synthesis, reducing the number of diastereomers requiring biological evaluation by an estimated 50% compared to unguided stereochemical exploration. The 3,4-dimethoxyphenyl isomer (CAS 74038-69-0) lacks equivalent PDE5-specific SAR data and should not be substituted for this purpose.

Tankyrase/Wnt Pathway Exploratory SAR: Entry Point for Novel TNKS Inhibitor Chemotypes

Given the implication of 5-(2,4-dimethoxyphenyl)imidazolidine-2,4-dione in dual TNKS-1/TNKS-2 binding , this compound serves as a structurally tractable starting point for medicinal chemistry programs targeting the Wnt/β-catenin signaling axis. With reference TNKS inhibitors such as XAV-939 (TNKS-1 IC₅₀ = 11 nM) and optimized hydantoin leads (TNKS-1 IC₅₀ = 19.4 nM) [1][2], procurement of the 2,4-dimethoxyphenyl variant enables systematic exploration of the dimethoxyphenyl vector within the TNKS pharmacophore model. Researchers should note that peer-reviewed quantitative potency data for this specific compound are not yet published; procurement is therefore most appropriate for hit-finding and SAR expansion rather than as a validated reference inhibitor.

Hydantoin Scaffold Diversification for General Medicinal Chemistry: A Multi-Supplier, Research-Grade Building Block

For broad-spectrum medicinal chemistry programs exploring hydantoin-based bioactive molecules, the multi-vendor availability (Biosynth, Leyan, BIOFOUNT, Chemenu) at purity grades of 95–98% [1] makes this compound a logistically accessible building block. The 2,4-dimethoxyphenyl group provides a distinct electronic and steric profile compared to the more common 3,4-dimethoxyphenyl isomer [2], enabling diversification of compound libraries with minimal synthetic effort via the Bucherer-Bergs reaction [3]. The compound is also listed as a potential pharmaceutical impurity reference standard [4], supporting its use in analytical method development and quality control workflows.

Supply Chain Risk Mitigation: Multi-Source Procurement Strategy for Long-Term Preclinical Programs

With at least four independent suppliers offering the compound at scales from 50 mg to 10 g [1], procurement teams can implement a dual- or multi-vendor sourcing strategy to mitigate supply disruption risk—a critical consideration for multi-year lead optimization campaigns. The highest certified purity (98%) is available from BIOFOUNT at ¥1,862 per 50 mg, while Biosynth (via CymitQuimica) offers 500 mg quantities at €1,346 for larger-scale needs [1]. This compares favorably with the 3,4-dimethoxyphenyl isomer, which is available from fewer suppliers [2], making the 2,4-isomer the more supply-chain-resilient choice for programs committed to the dimethoxyphenyl hydantoin chemotype.

Quote Request

Request a Quote for 5-(2,4-Dimethoxyphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.